molecular formula C11H15NO B13041693 (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL

Cat. No.: B13041693
M. Wt: 177.24 g/mol
InChI Key: CQTOCYBCTVVZNP-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxyl group, and a vinyl-substituted phenyl ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and a chiral amino alcohol.

    Key Reactions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amino alcohol.

    Reaction Conditions: Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as methanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: (1S,2R)-1-Keto-1-(4-vinylphenyl)propan-2-OL.

    Reduction: (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL.

    Substitution: Various amides or carbamates depending on the substituent.

Scientific Research Applications

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signaling pathways by binding to receptors or enzymes, altering their function and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-vinylphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL
  • (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL

Uniqueness

(1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a vinyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1

InChI Key

CQTOCYBCTVVZNP-LDYMZIIASA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C=C)N)O

Origin of Product

United States

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